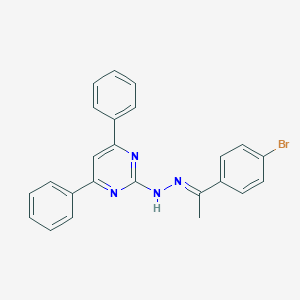![molecular formula C21H18ClN3O3S B274294 N-[(3-chlorobenzoyl)amino]-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide](/img/structure/B274294.png)
N-[(3-chlorobenzoyl)amino]-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide typically involves the condensation of 3-chlorophenylhydrazine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in solvents like ethanol or methanol under reflux conditions. The resulting hydrazone is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide is unique due to the presence of the 3-chlorophenyl group and the sulfonamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other hydrazones.
Propiedades
Fórmula molecular |
C21H18ClN3O3S |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
N-[(3-chlorobenzoyl)amino]-N//'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-15-10-12-19(13-11-15)29(27,28)25-20(16-6-3-2-4-7-16)23-24-21(26)17-8-5-9-18(22)14-17/h2-14H,1H3,(H,23,25)(H,24,26) |
Clave InChI |
IBYINTBMUVMGFX-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NNC(=O)C3=CC(=CC=C3)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NNC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NNC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)


![N-(3-(methylsulfanyl)-1-{[2-(1-phenylethylidene)hydrazino]carbonyl}propyl)benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)


![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)

![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)

